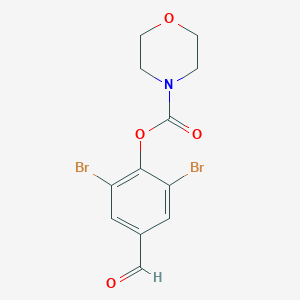
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and properties. This compound belongs to the class of dihydropyridines, which are commonly used in various scientific and industrial applications. Its molecular formula is C16H16Cl2N2O4, and it is characterized by the presence of a dichlorophenyl group attached to a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:
Starting Materials: 3,4-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Reaction Conditions: The reaction is usually carried out in ethanol as a solvent, under reflux conditions for several hours.
Procedure: The mixture of starting materials is heated under reflux in ethanol. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to interact with calcium channels, modulating their activity. This interaction affects the flow of calcium ions, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmission.
Comparison with Similar Compounds
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
What sets this compound apart is its specific dichlorophenyl substitution, which imparts unique chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it an important subject of study, with applications ranging from chemical synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C16H15Cl2NO4 |
|---|---|
Molecular Weight |
356.2g/mol |
IUPAC Name |
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-19-7-10(15(20)22-2)14(11(8-19)16(21)23-3)9-4-5-12(17)13(18)6-9/h4-8,14H,1-3H3 |
InChI Key |
XKRSXVSBEJJYHO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Phenylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B394961.png)
![3-amino-4-(methoxymethyl)-6-methyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B394963.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(diethylamino)]phosphoranyl}-N,N-diethylamine](/img/structure/B394964.png)
phenylphosphoranyl]-N,N-diethylamine](/img/structure/B394965.png)
![N-{bis(diethylamino)[3-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-triazenylidene]phosphoranyl}-N,N-diethylamine](/img/structure/B394966.png)

![4-butoxy-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B394969.png)



![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B394977.png)

![3-Bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394982.png)

